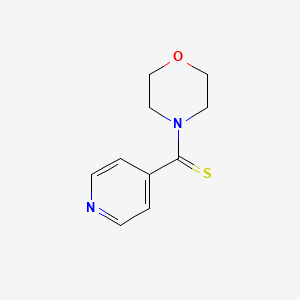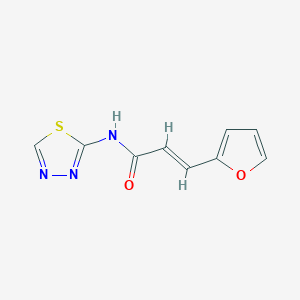![molecular formula C23H15F3N4O4 B2921786 2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903343-73-7](/img/structure/B2921786.png)
2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique chemical properties and has been synthesized using various methods.
Scientific Research Applications
Organic Photovoltaics
This compound’s derivatives have been studied for their potential use in organic photovoltaics . The presence of the trifluoromethylphenyl group can significantly alter the optical and electrochemical properties of polymers, making them suitable for use in solar cells . These materials can offer a low band gap, which is beneficial for absorbing a broader spectrum of sunlight, thus improving the efficiency of solar cells.
Agrochemicals
In the agrochemical industry, trifluoromethylphenyl derivatives, similar to the core structure of the compound , are used to protect crops from pests . The unique physicochemical properties imparted by the fluorine atoms can lead to the development of new pesticides with improved efficacy and safety profiles.
Pharmaceutical Research
The trifluoromethyl group is a common motif in pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability. While specific applications of this compound in medicine are not detailed in the available data, its structural features suggest potential use in the design of new drugs .
Material Science
In material science, the compound’s derivatives could be utilized to create new materials with desirable properties such as thermal stability and resistance to degradation. The trifluoromethylphenyl group can contribute to the development of advanced materials for various applications .
Analytical Chemistry
The compound could be used in analytical chemistry as a reagent or a building block for synthesizing more complex molecules. Its distinct structural features may allow for the development of new analytical methods or improve existing ones .
Electrochemical Applications
The electrochemical behavior of related compounds has been investigated, suggesting that this compound could be explored for its electrochemical properties, which might be useful in energy storage or conversion technologies .
Fluorine Chemistry
The compound is an example of the growing field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is explored for the development of new reactions, materials, and biological agents .
properties
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O4/c24-23(25,26)14-4-3-5-15(12-14)28-22(32)18-17-6-1-2-11-29(17)20(19(18)27)21(31)13-7-9-16(10-8-13)30(33)34/h1-12H,27H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPODPZDZLYLHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2921707.png)

![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)
![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)



![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)
![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)
![N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2921724.png)

